9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime
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Overview
Description
9-methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime is a pyridopyrimidine.
Scientific Research Applications
Chemical Structure and Properties
Research conducted by Hermecz et al. (1991) explored the unusual reactions of certain nitrogen bridgehead compounds, including derivatives of pyrido[1,2-a]pyrimidine. They discovered new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring systems, which provide insights into the chemical structure and properties of related compounds including 9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime (Hermecz et al., 1991).
Antiallergic Properties
A study by Hermecz et al. (1984) revealed that certain 9-substituted pyridopyrimidinecarboxylic acids, structurally related to the chemical , displayed weak antiallergic activities. This suggests the potential of this compound in antiallergic applications (Hermecz et al., 1984).
Analgesic Properties
Ukrainets et al. (2015) examined the analgesic properties of compounds structurally similar to this compound. Their research suggests potential analgesic applications for this chemical, although more specific studies would be needed (Ukrainets et al., 2015).
HIV-1 Integrase Inhibition
Research by Kinzel et al. (2007) on the synthesis of tetrahydropyridopyrimidones, which are structurally related to the compound , identified potential applications as HIV-1 integrase inhibitors. This highlights a possible avenue for research into antiviral therapies using this compound (Kinzel et al., 2007).
Crystal Structure Analysis
The crystal structure of a compound similar to this compound was analyzed by Zhang et al. (2013). This study provides valuable information on the structural characteristics of such compounds, which could be relevant for further research into their applications (Zhang et al., 2013).
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-(hydroxyiminomethyl)-9-methyl-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O2/c1-11-6-5-9-19-13(11)17-14(12(10-16-21)15(19)20)18-7-3-2-4-8-18/h5-6,9-10,21H,2-4,7-8H2,1H3 |
InChI Key |
PGSNERQBACUBBO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)N3CCCCC3 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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